molecular formula C19H14N2OS B2677947 4-(Cinnamylthio)benzofuro[3,2-d]pyrimidine CAS No. 851130-45-5

4-(Cinnamylthio)benzofuro[3,2-d]pyrimidine

Cat. No.: B2677947
CAS No.: 851130-45-5
M. Wt: 318.39
InChI Key: LYXORDOWXZFYNU-RMKNXTFCSA-N
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Description

This compound belongs to the class of benzofuro[3,2-d]pyrimidines, which are known for their diverse biological activities and potential therapeutic uses.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of cancer and other diseases due to its ability to inhibit cell proliferation.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of pyrimidine derivatives is often related to their inhibitory effects on certain enzymes or receptors. For instance, some pyrimidine derivatives have been identified as inhibitors of protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Future Directions

The future directions for research on 4-(Cinnamylthio)benzofuro[3,2-d]pyrimidine and other pyrimidine derivatives are promising. They are considered valuable compounds in the treatment of cancer due to their resemblance in structure with the nucleotide base pair of DNA and RNA . The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a key focus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cinnamylthio)benzofuro[3,2-d]pyrimidine typically involves the reaction of benzofuro[3,2-d]pyrimidine with cinnamylthiol. The reaction conditions often include the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the thiol group of cinnamylthiol attacks the benzofuro[3,2-d]pyrimidine ring, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Cinnamylthio)benzofuro[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the compound into its corresponding thiol derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cinnamylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted benzofuro[3,2-d]pyrimidines with different functional groups.

Comparison with Similar Compounds

4-(Cinnamylthio)benzofuro[3,2-d]pyrimidine can be compared with other similar compounds, such as:

    Benzofuro[3,2-d]pyrimidine: The parent compound, which lacks the cinnamylthio group, and has different biological activities.

    Furo[2,3-d]pyrimidine: A related compound with a different ring structure and potentially different biological properties.

    Pyrazolo[3,4-d]pyrimidine: Another fused pyrimidine derivative with distinct biological activities and applications.

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties that are not observed in its analogs.

Properties

IUPAC Name

4-[(E)-3-phenylprop-2-enyl]sulfanyl-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS/c1-2-7-14(8-3-1)9-6-12-23-19-18-17(20-13-21-19)15-10-4-5-11-16(15)22-18/h1-11,13H,12H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXORDOWXZFYNU-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NC=NC3=C2OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NC=NC3=C2OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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